7alpha,27-Dihydroxycholesterol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 7alpha,27-Dihydroxycholesterol (7α,27-di-OHC) is the Epstein-Barr virus-induced gene 2 (EBI2) . EBI2 is a G protein-coupled receptor that plays a crucial role in the immune response, particularly in the migration of B and T cells .
Mode of Action
7α,27-di-OHC acts as a ligand for EBI2 . Upon binding to EBI2, it regulates the migration of B and T cells expressing GPR183 in vivo . This interaction results in changes in the immune response, particularly in the migration and positioning of immune cells within secondary lymphoid organs.
Biochemical Pathways
The synthesis of 7α,27-di-OHC involves the enzyme 27-hydroxycholesterol 7alpha-monooxygenase . This enzyme catalyzes the conversion of 27-hydroxycholesterol into 7α,27-di-OHC in the presence of NADPH and oxygen . This process reflects the activity of the bile acid synthetic pathway .
Pharmacokinetics
Its lipophilic nature (logp 619) suggests that it may have good bioavailability .
Result of Action
The binding of 7α,27-di-OHC to EBI2 results in the regulation of immune cell migration. This can influence the body’s immune response, particularly in the context of inflammation and autoimmune diseases .
Action Environment
The action of 7α,27-di-OHC can be influenced by various environmental factors. For instance, upon lipopolysaccharide activation, the levels of 7α,27-di-OHC decrease . This suggests that inflammatory stimuli can modulate the levels of this compound and, consequently, its action.
Biochemical Analysis
Biochemical Properties
7alpha,27-Dihydroxycholesterol is involved in several biochemical reactions. It is synthesized by the enzyme 27-hydroxycholesterol 7alpha-monooxygenase, which catalyzes the hydroxylation of 27-Hydroxycholesterol . This enzyme belongs to the family of oxidoreductases and requires NADPH and oxygen as cofactors . This compound interacts with various biomolecules, including being a ligand for the Epstein-Barr virus-induced gene 2 (EBI2) . This interaction plays a role in immune response regulation.
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, upon lipopolysaccharide activation, the levels of this compound decrease, indicating its role in inflammatory responses . Additionally, it is involved in the regulation of cholesterol homeostasis and bile acid biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. It acts as a ligand for EBI2, influencing immune cell migration and positioning . The compound also participates in enzyme inhibition or activation, such as the inhibition of cholesterol 7alpha-hydroxylase, which is crucial for bile acid synthesis . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its levels decrease upon lipopolysaccharide activation, suggesting a dynamic role in response to inflammatory stimuli . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on chronic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cholesterol metabolism and immune response. At higher doses, it could potentially lead to toxic or adverse effects . Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from 27-Hydroxycholesterol by the enzyme 27-hydroxycholesterol 7alpha-monooxygenase . This pathway is part of the broader cholesterol metabolism and bile acid biosynthesis processes . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions affect its accumulation and distribution, which are crucial for its biological functions.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications . This localization is essential for its role in cellular processes such as cholesterol metabolism and immune response regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7alpha,27-dihydroxycholesterol is synthesized by the hydroxylation of 27-hydroxycholesterol. The reaction involves the enzyme 27-hydroxycholesterol 7alpha-monooxygenase, which catalyzes the conversion of 27-hydroxycholesterol to this compound using NADPH and oxygen .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves enzymatic hydroxylation processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 7alpha,27-dihydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7alpha,27-dihydroxycholesterol has several scientific research applications:
Chemistry: It is used as a reference compound in lipidomics studies to analyze lipid profiles in biological samples.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in diagnostic assays.
Comparison with Similar Compounds
- 7alpha,25-dihydroxycholesterol
- 27-hydroxycholesterol
- 24S,27-dihydroxycholesterol
Comparison: 7alpha,27-dihydroxycholesterol is unique due to its specific hydroxylation pattern at the 7alpha and 27 positions. This structural feature distinguishes it from other oxysterols, such as 7alpha,25-dihydroxycholesterol, which has a hydroxyl group at the 25 position instead of the 27 position .
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHNAKZMGJANZ-DTTSCKGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311542 | |
Record name | 7α,27-Dihydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-a,27-Dihydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4725-24-0 | |
Record name | 7α,27-Dihydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4725-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3,7,27-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004725240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7α,27-Dihydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-a,27-Dihydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7alpha,27-Dihydroxycholesterol regulate cholesterol production within cells?
A: this compound plays a crucial role in the negative feedback regulation of cholesterol production within human fibroblasts. Research indicates that normal fibroblasts, when exposed to low-density lipoproteins (LDL), convert LDL cholesterol into 27-hydroxycholesterol. [] This molecule is further metabolized into this compound, 7alpha,27-dihydroxy-4-cholesten-3-one, and 7alpha-hydroxy-3-oxo-4-cholestenoic acid. [] These metabolites, particularly 7alpha,27-dihydroxy-4-cholesten-3-one, act as signaling molecules that suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), a key enzyme in the cholesterol biosynthesis pathway. []
Q2: How does the metabolism of this compound differ between normal and cancerous human fibroblasts?
A: Research has observed a stark contrast in the metabolism of this compound between normal and virus-transformed human fibroblasts. [] While normal fibroblasts efficiently convert LDL cholesterol to this compound and its subsequent metabolites, the transformed fibroblasts show a significantly reduced capacity for this conversion. [] This difference stems from decreased activity of the 27- and 7alpha-hydroxylating enzymes responsible for the initial steps in this metabolic pathway. [] Consequently, the transformed fibroblasts experience a deficiency in this compound and its downstream metabolites, leading to impaired suppression of HMG-CoA reductase and ultimately, an inability to properly regulate cholesterol production in response to LDL. [] This metabolic defect has also been observed in other cancerous human cells, suggesting a potential link between disrupted this compound metabolism and uncontrolled cell growth. []
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